3-Phenyl-4-iodosydnone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFDMXGNNSLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 4 Iodosydnone
Direct Halogenation Approaches
Direct halogenation exploits the electron-rich nature of the C-4 position on the sydnone (B8496669) ring, which is susceptible to electrophilic aromatic substitution. ijcrt.org Various reagents and conditions have been developed to achieve this transformation efficiently.
Iodination of 3-Phenylsydnone (B89390) with Iodine Monochloride
The use of iodine monochloride (ICl) in acetic acid has been established as a highly effective method for the preparation of 4-iodosydnones from their unsubstituted precursors. tandfonline.com This approach generally provides very good yields of the desired iodinated products. tandfonline.com However, the reaction can be complicated by the instability of the iodine monochloride reagent. tandfonline.com
Furthermore, the choice of solvent can influence the product distribution. When the reaction of 3-phenylsydnone with ICl is conducted in dichloromethane (B109758) (DCM), a mixture of two products, 4-chloro-3-phenylsydnone and 4-iodo-3-phenylsydnone, can be formed. wright.edu In contrast, using ICl in acetic acid has been observed to lead specifically to the iodination of 3-phenylsydnone. wright.edu
Mechanochemical Iodination Techniques
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a powerful, solvent-free alternative for the synthesis of halogenated sydnones. rsc.orgcolab.ws This approach offers advantages in terms of reduced solvent waste, simplified purification, and high efficiency. rsc.orgrsc.org
Utilization of N-Iodosuccinimide and Acetic Acid
A successful mechanochemical iodination of 3-phenylsydnone involves the use of N-iodosuccinimide (NIS) as the iodine source. tandfonline.comrsc.org While treating 3-phenylsydnone with NIS in methanol (B129727) at room temperature shows no reaction, switching the solvent to acetic acid results in an 89% yield of 4-iodo-3-phenylsydnone after four hours. tandfonline.com
This reaction has been effectively translated to solvent-free mechanochemical conditions. The ball-milling of 3-phenylsydnone with NIS and a catalytic amount of acetic acid leads to the complete conversion to 3-phenyl-4-iodosydnone. rsc.orgresearchgate.net This method is notable for its efficiency and straightforward work-up.
Solvent-Free Milling Conditions and Efficiency
The mechanochemical iodination of 3-phenylsydnone demonstrates high efficiency under solvent-free or minimal-solvent conditions. In a specific application using a vibratory ball-mill, the reaction of 3-phenylsydnone with N-Iodosuccinimide (NIS) and acetic acid was complete within 1.5 hours of milling. rsc.orgresearchgate.net Following a simple extraction and a basic wash, the target compound, this compound, was isolated in a 74% yield without requiring further purification steps. rsc.orgresearchgate.net
The efficiency of mechanochemical halogenation can be compared with other methods, highlighting the advantages of this solventless approach.
| Halogenating Agent | Additive | Milling Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetic Acid | 5 | 40 | - |
| N-Bromosuccinimide (NBS) | - | - | 63 (as major product) | 38 |
| N-Iodosuccinimide (NIS) | Acetic Acid | 1.5 | 100 | 74 |
| Iodine Monochloride (ICl, 1 eq.) | - | - | Incomplete | - |
| Iodine Monochloride (ICl, 3 eq.) | - | - | 100 | - |
Indirect Synthetic Pathways via Metallation
Indirect routes to this compound involve the initial deprotonation of a precursor molecule at the C-4 position (and potentially other positions) using a strong base to form a metallated intermediate, which is then quenched with an iodine-containing electrophile.
Lithiation of 3-Phenylsydnone Precursors
The sydnone ring can act as an ortho-director for lithiation. scispace.com The reaction of 3-phenylsydnone with n-butyllithium in the presence of TMEDA (tetramethylethylenediamine) can form a dilithio species, which can then be trapped by electrophiles. scispace.com
This strategy has been applied to synthesize 4-iodosydnones. Lithiation reactions of precursors like 3-(4-chlorophenyl)sydnone (B14748537) and 3-(4-methylphenyl)sydnone, followed by quenching with iodine, have successfully yielded di-substituted products, including 3-(4-chloro-2-iodophenyl)-4-iodosydnone and 3-(4-methyl-2-iodophenyl)-4-iodosydnone. core.ac.uk The yields for these di-iodinated species, which possess the requisite iodine at the C-4 position, range from 14% to 75%. core.ac.uk This demonstrates that a lithiation-iodination sequence is a viable, albeit indirect, method for accessing C-4 iodosydnones. core.ac.uk
| Sydnone Precursor | Reaction | Product | Yield Range (%) |
|---|---|---|---|
| 3-(4-chlorophenyl)sydnone | Lithiation followed by trapping with Iodine | 3-(4-chloro-2-iodophenyl)-4-iodosydnone | 14 - 75 |
| 3-(4-methylphenyl)sydnone | Lithiation followed by trapping with Iodine | 3-(4-methyl-2-iodophenyl)-4-iodosydnone | 14 - 75 |
Trapping Lithiated Intermediates with Iodine Electrophiles
A significant route for the synthesis of 4-iodosydnones involves the lithiation of a sydnone precursor followed by quenching the resulting lithiated intermediate with an iodine electrophile. This method is particularly effective for introducing an iodine atom at the C-4 position of the sydnone ring. The process typically involves treating the parent sydnone with a strong organolithium base, such as n-butyllithium, to deprotonate the 4-position, creating a nucleophilic sydnone anion. This anion is then trapped with an iodine source to yield the 4-iodosydnone.
The lithiation-iodination sequence has been successfully applied to the synthesis of various substituted 3-phenyl-4-iodosydnones. Research has demonstrated that 3-phenylsydnones bearing substituents on the phenyl ring can undergo this two-step reaction to produce di-substituted products, where both the C-4 position of the sydnone ring and a position on the phenyl ring are functionalized.
For instance, the synthesis of 3-(4-chloro-2-iodophenyl)-4-iodosydnone and 3-(4-methyl-2-iodophenyl)-4-iodosydnone has been achieved through this methodology. core.ac.ukwright.edu The process involves the reaction of the corresponding 3-(substituted-phenyl)sydnone with an organolithium reagent, followed by the introduction of an iodine electrophile. core.ac.ukwright.edu These reactions can result in the formation of the desired di-iodinated species in yields that can range from 14% to as high as 75%. core.ac.ukwright.edu
Table 1: Synthesis of Substituted 3-Phenyl-4-iodosydnones via Lithiation and Iodination
| Starting Material | Product | Yield Range (%) |
|---|---|---|
| 3-(4-chlorophenyl)sydnone | 3-(4-chloro-2-iodophenyl)-4-iodosydnone | 14 - 75 |
Data compiled from studies on the lithiation reactions of substituted 3-phenylsydnones. core.ac.ukwright.edu
A notable feature of the lithiation of 3-phenylsydnones is the directing effect of the sydnone ring, which facilitates regioselective metalation at the ortho-position of the phenyl substituent. The mesoionic nature of the sydnone ring system enables it to act as a directed metalation group. scispace.com When 3-phenylsydnone is treated with a reagent system like n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), a dilithio species is formed. scispace.com This intermediate can then be trapped by suitable electrophiles, leading to disubstituted products.
In the context of iodination, this regioselectivity means that upon lithiation, one of the lithium atoms is directed to the ortho-position of the phenyl ring. Consequently, when this dilithiated intermediate is quenched with iodine, iodination occurs at both the C-4 position of the sydnone ring and the ortho-position of the phenyl ring. This provides a direct route to ortho-iodophenyl-4-iodosydnones. core.ac.ukwright.edu
The synthesis of 3-(4-chloro-2-iodophenyl)-4-iodosydnone and 3-(4-methyl-2-iodophenyl)-4-iodosydnone exemplifies this regioselective iodination. core.ac.ukwright.edu The starting materials, 3-(4-chlorophenyl)sydnone and 3-(4-methylphenyl)sydnone, respectively, undergo lithiation at both the C-4 position and the ortho-position of the phenyl ring, followed by trapping with iodine to yield the disubstituted products. core.ac.ukwright.edu These ortho-iodophenyl sydnones are valuable intermediates for further synthetic transformations. core.ac.ukwright.edu
Reactivity Profiles and Reaction Mechanisms of 3 Phenyl 4 Iodosydnone
Electrophilic Substitution Reactions on the Sydnone (B8496669) Ring
The sydnone ring is generally susceptible to electrophilic attack, particularly at the C-4 position. The electron density at this position is a key determinant of its reactivity.
Reactivity at the C-4 Position: Role of Electron Density
The C-4 position of the 3-phenylsydnone (B89390) ring is known to be nucleophilic and readily undergoes electrophilic substitution. The introduction of an iodine atom at this position influences the electron density and, consequently, the reactivity of the ring. Studies on 4-halosydnones using 13C-NMR spectroscopy have provided insights into the electronic effects of halogens at the C-4 position. It has been observed that iodo and bromo substituents cause a negative chemical shift increment at C-4, indicating a shielding effect and thus an increase in electron density at this carbon compared to the unsubstituted sydnone. In contrast, a chloro substituent results in a positive increment, suggesting a deshielding effect. lew.ro This increased electron density at the C-4 position in 3-phenyl-4-iodosydnone, despite the electronegativity of iodine, can be attributed to the resonance contribution of the halogen's lone pairs. This enhanced nucleophilicity makes the C-4 position a prime site for electrophilic attack, although the bulky iodine atom can also exert significant steric hindrance.
Halogen Exchange Reactions and Their Regioselectivity
Halogen exchange reactions provide a pathway to modify the substituent at the C-4 position of the sydnone ring. While specific studies on this compound are not extensively documented, the synthesis of 3-(2,3-dimethylphenyl)-4-iodosydnone has been achieved by treating the corresponding sydnone with iodine monochloride in glacial acetic acid in the presence of sodium acetate. lew.ro This demonstrates a direct iodination at the C-4 position.
Furthermore, the transformation of a 4-iodosydnone to a 4-chlorosydnone has been reported, indicating that halogen exchange is a feasible process. lew.ro These reactions are highly regioselective, occurring exclusively at the C-4 position. The mechanism of such exchange reactions likely involves an electrophilic attack on the electron-rich C-4 carbon of the sydnone ring by a halogenating agent. The stability of the intermediate and the nature of the leaving group would influence the reaction's feasibility and direction.
Nitration Studies and Ring Integrity under Acidic Conditions
1,3-Dipolar Cycloaddition Reactions
Sydnones are well-established 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, particularly activated alkynes. This reactivity provides a powerful tool for the synthesis of five-membered heterocyclic compounds.
Reaction with Activated Alkynes (e.g., Dimethyl Acetylenedicarboxylate)
The reaction of this compound and its derivatives with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) serves as a key example of its 1,3-dipolar cycloaddition reactivity.
The 1,3-dipolar cycloaddition of a 3-aryl-4-halosydnone with DMAD leads to the formation of a pyrazole (B372694) derivative. The reaction proceeds through a concerted mechanism, where the sydnone acts as the 4π-electron component and the alkyne as the 2π-electron component. This initial cycloaddition forms an unstable bicyclic intermediate which then undergoes a retro-cycloaddition reaction, extruding a molecule of carbon dioxide (CO2) to yield the stable aromatic pyrazole ring. lew.ro
While it has been reported that severe steric hindrance in 3-(2,4,6-trisubstituted phenyl)-4-iodosydnones can completely inhibit this cycloaddition reaction, beilstein-journals.org other studies have shown that 3-aryl-4-iodosydnones with less bulky substituents on the phenyl ring do successfully react with DMAD. For instance, 3-(2,4-dimethylphenyl)-4-iodosydnone reacts with DMAD in refluxing toluene (B28343) to afford the corresponding pyrazole derivative in good yield. lew.ro This highlights that the steric environment around the sydnone ring plays a crucial role in this transformation.
The following table summarizes the 1,3-dipolar cycloaddition reaction of a 3-aryl-4-halosydnone with DMAD.
| Sydnone Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-(2,4-dimethylphenyl)-4-iodosydnone | Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate | 89 | lew.ro |
Influence of Steric Hindrance on Reaction Efficacy
Steric hindrance plays a significant role in the 1,3-dipolar cycloaddition reactions of this compound, influencing both the rate and selectivity of the reaction. The bulky iodine atom at the C-4 position, coupled with the phenyl group at the N-3 position, can create considerable steric congestion around the sydnone ring. This steric crowding can impede the approach of the dipolarophile, potentially slowing down the reaction rate compared to less substituted sydnones.
In the context of pyrazole formation through cycloaddition with alkynes, the steric demands of both the sydnone and the alkyne substituents are crucial. For instance, in reactions involving ortho-substituted polyaromatic sydnones, an unexpected regioselectivity favoring the more sterically constrained product has been observed. nih.gov This suggests that while steric hindrance is a key factor, other electronic and dispersive interactions can override purely steric considerations to dictate the reaction's outcome. nih.gov For example, in the cycloaddition of a tetracyclic sydnone with an aryne precursor, a low degree of selectivity was observed in favor of the sterically hindered hetero- researchgate.net-helicene. nih.gov
The interplay of steric and electronic effects is also evident in the choice of dipolarophiles. While a wide range of alkynes can participate in these reactions, those with bulky substituents may exhibit reduced reactivity or require more forcing conditions to overcome the steric barrier. The efficacy of the reaction is a balance between the electronic activation of the dipolarophile and the steric repulsions in the transition state.
Regioselectivity and Stereoselectivity in Pyrazole Formation
The 1,3-dipolar cycloaddition of this compound with unsymmetrical alkynes is a powerful method for the synthesis of pyrazoles, and the regioselectivity of this transformation is a critical aspect. core.ac.uk The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a five-membered heterocyclic ring. chesci.comwikipedia.orgorganic-chemistry.org The regiochemical outcome is primarily governed by the electronic properties of both the sydnone (the 1,3-dipole) and the alkyne (the dipolarophile), as well as steric interactions between the substituents. organic-chemistry.org
Generally, the cycloaddition of 4-iodosydnones with terminal alkynes proceeds with excellent regiocontrol, yielding 5-iodopyrazoles. researchgate.net This high regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. The interaction between the highest occupied molecular orbital (HOMO) of the sydnone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is often the dominant factor. researchgate.net Electron-withdrawing groups on the alkyne lower its LUMO energy, facilitating a strong interaction with the sydnone's HOMO and influencing the orientation of the addition.
For instance, the reaction of this compound with trimethylsilylacetylene (B32187) affords TMS-substituted pyrazoles with excellent regioselectivity. core.ac.uk Similarly, cycloadditions with other alkynes have been shown to be highly regioselective. nih.gov However, there are cases where regiocontrol can be diminished. For example, the cycloaddition of certain sydnones with 2-ethynyl-pyridine and -pyrimidine proceeds with surprisingly poor levels of regiocontrol. researchgate.net In some instances, high temperatures have been observed to cause a substantial drop in selectivity. researchgate.net
Stereoselectivity becomes a factor when the cycloaddition can lead to the formation of stereoisomers. In the context of pyrazole formation from alkynes, this is less common as the resulting pyrazole is aromatic. However, in cycloadditions with alkenes, the stereochemistry of the dipolarophile is typically retained in the product, consistent with a concerted pericyclic mechanism. organic-chemistry.org For example, the reaction of sydnones with cyclopentadiene (B3395910) can lead to dihydropyrazoles, and the stereochemical outcome is influenced by the approach of the reactants. researchgate.net
Scope and Limitations with Various Dipolarophiles
The utility of this compound in 1,3-dipolar cycloaddition reactions extends to a variety of dipolarophiles beyond simple alkynes, although the scope is not without its limitations. The reactivity of the sydnone is influenced by both the electronic nature and steric bulk of the reacting partner.
Alkynes: As previously discussed, alkynes are excellent dipolarophiles for this compound, leading to the regioselective formation of pyrazoles. core.ac.uk Both terminal and internal alkynes can be employed. Terminal alkynes often exhibit high regioselectivity. researchgate.net The reaction is tolerant of various functional groups on the alkyne, expanding the diversity of accessible pyrazole structures.
Alkenes: Alkenes also serve as dipolarophiles, though their reactivity can be lower than that of alkynes. The cycloaddition with alkenes typically yields pyrazoline derivatives, which can sometimes be aromatized to pyrazoles under the reaction conditions or through subsequent oxidation. The reaction with cyclic alkenes like cyclopentadiene has been reported to produce dihydropyrazoles. researchgate.net Electron-deficient alkenes are generally more reactive due to a smaller HOMO-LUMO gap with the sydnone.
Enol Ethers: Silyl enol ethers have been successfully used as dipolarophiles in reactions with sydnones, particularly in the synthesis of perfluoroalkyl-substituted pyrazoles. acs.org These reactions demonstrate good functional group tolerance and can be scaled up effectively. acs.org However, enol ethers bearing a donating alkoxy group have shown reduced yields in some cases. acs.org
Benzyne: The scope of dipolarophiles extends to highly reactive species like benzyne, which can react with sydnones to furnish fluorinated indazoles. acs.org
Limitations: The primary limitations in the choice of dipolarophiles are often related to steric hindrance and electronic effects.
The following table summarizes the scope of this compound with various dipolarophiles:
| Dipolarophile Class | Product Type | Reactivity | Notes |
|---|---|---|---|
| Terminal Alkynes | 5-Iodopyrazoles | High | Excellent regioselectivity is generally observed. researchgate.net |
| Internal Alkynes | Tetrasubstituted Pyrazoles | Moderate to High | Regioselectivity depends on the electronic and steric nature of the substituents. |
| Alkenes | Pyrazolines/Pyrazoles | Moderate | Electron-deficient alkenes are more reactive. |
| Enol Ethers | Substituted Pyrazoles | Good | Tolerant of various functional groups, though some electron-donating groups may reduce yield. acs.org |
| Benzyne | Indazoles | High | Reacts with highly reactive intermediates. acs.org |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom at the C-4 position of the this compound ring opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) species, which is the initial step in many of these catalytic cycles. nobelprize.org
Sonogashira Coupling and Analogous Transformations
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org this compound is an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the C-4 position.
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
The reaction conditions for Sonogashira coupling of this compound typically involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper co-catalyst like copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) (Et₃N), which also serves as the solvent. researchgate.net
Analogous transformations that exploit the reactivity of the C-4 iodine bond include other palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Stille coupling (with organostannanes). These reactions provide versatile routes to a wide range of C-4 substituted sydnone derivatives.
Utility of C-4 Iodine in Carbon-Carbon Bond Formation
The iodine atom at the C-4 position of this compound serves as a highly effective functional handle for the construction of new carbon-carbon bonds. illinois.eduresearchgate.net Its utility stems from the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to low-valent transition metal catalysts, most notably palladium(0). nobelprize.org This reactivity is the cornerstone of a variety of powerful cross-coupling methodologies.
The versatility of the C-4 iodine is demonstrated by its successful application in several key carbon-carbon bond-forming reactions:
The ability to perform these transformations on the sydnone core allows for the late-stage functionalization of the molecule, providing access to a diverse library of compounds with tailored electronic and steric properties. This is particularly valuable in medicinal chemistry and materials science, where the systematic modification of a core scaffold is often required to optimize biological activity or physical properties.
The following table provides a summary of palladium-catalyzed cross-coupling reactions at the C-4 position of this compound:
| Coupling Reaction | Nucleophilic Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl/Vinyl) | Pd Catalyst, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Heck | Alkene (R-CH=CH₂) | C-C (Alkenyl) | Pd Catalyst, Base |
| Stille | Organostannane (e.g., R-SnBu₃) | C-C (Aryl/Vinyl/Alkyl) | Pd Catalyst |
Reduction and Derivatization at the C-4 Position
Beyond cross-coupling reactions, the C-4 iodo substituent of this compound can be subjected to reduction or serve as a leaving group in other derivatization reactions, further expanding the synthetic utility of this compound.
Reduction of the carbon-iodine bond to a carbon-hydrogen bond can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and effective approach. This process allows for the selective removal of the iodine atom, providing access to the corresponding 3-phenylsydnone. Alternatively, hydride reagents such as lithium aluminium hydride (LAH) can also effect this reduction, although care must be taken as LAH can also reduce other functional groups that may be present in the molecule. doubtnut.com
The iodine atom can also be displaced by other nucleophiles, although this is less common than the transition-metal-catalyzed reactions. Halogen-metal exchange, for instance, using an organolithium reagent, can generate a C-4 lithiated sydnone. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position.
Furthermore, the C-4 iodo group can influence the reactivity of the sydnone ring itself. For example, it can impact the stability and reactivity of the sydnone in cycloaddition reactions, as discussed in previous sections. The ability to remove or transform the iodo group after it has served its purpose in directing a particular reaction adds another layer of synthetic flexibility.
Chemoselective Removal of Iodine (e.g., using Sodium Sulfite (B76179), Sodium Borohydride)
The removal of the iodine atom from this compound to yield the parent 3-phenylsydnone can be achieved through reductive dehalogenation. While specific literature detailing this exact transformation is scarce, the reactivity of aryl iodides provides a strong basis for predicting the outcomes with reagents such as sodium sulfite and sodium borohydride.
Using Sodium Sulfite:
Sodium sulfite is a mild reducing agent that can effect the reductive dehalogenation of aryl halides, particularly aryl bromides and iodides. semanticscholar.org The reaction typically proceeds in an aqueous medium and can be facilitated in substrates that can form tautomers. semanticscholar.orgresearchgate.net For this compound, the proposed reaction would involve the nucleophilic attack of the sulfite ion on the iodine atom, leading to the formation of a transient intermediate that subsequently abstracts a proton from the solvent to yield 3-phenylsydnone.
Reaction Scheme:
[Image of the reaction of this compound with Sodium Borohydride to form 3-Phenylsydnone]
[Image of the Suzuki coupling reaction of this compound with a generic organoboron reagent]
[Image of the Sonogashira coupling reaction of this compound with a generic terminal alkyne]
[Image of the Heck coupling reaction of this compound with a generic alkene]
[Image of the Stille coupling reaction of this compound with a generic organotin reagent]
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules like 3-Phenyl-4-iodosydnone. mdpi.com DFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and transition state structures, providing a microscopic view of chemical processes. scielo.br
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, particularly its [3+2] cycloaddition reactions with alkynes. These calculations can identify the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and determine the associated activation energies. For sydnones in general, theoretical studies have explored both concerted and stepwise mechanisms for their cycloaddition reactions. nih.gov
In a concerted mechanism, the two new sigma bonds are formed simultaneously, passing through a single transition state. A stepwise mechanism, on the other hand, involves the formation of an intermediate before the final product is formed. DFT calculations can distinguish between these pathways by locating the relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. For instance, in the [3+2] cycloaddition of a sydnone (B8496669) with an alkyne, DFT can model the approach of the two reactants and calculate the energy barrier for the reaction to occur. The geometry of the calculated transition state provides crucial information about the degree of bond formation and breaking at this critical point.
While specific DFT studies on this compound are not extensively documented in the provided search results, the principles from studies on other sydnones can be applied. For example, the reaction of N-phenylsydnone with alkynes has been computationally evaluated to understand the energy barriers and saddle points of the cycloaddition. nih.gov These studies indicate that the reaction mechanism can be influenced by factors such as the substituents on both the sydnone and the alkyne.
Analysis of Electronic Properties and Charge Distribution
The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. DFT calculations provide a detailed picture of how the electron density is distributed across the molecule. The iodine atom at the 4-position, being electron-withdrawing, is expected to influence the electronic character of the sydnone ring.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide quantitative information about the atomic charges and the nature of the bonding within the molecule. This analysis can reveal the partial positive and negative charges on different atoms, highlighting the electrostatic potential of the molecule and its susceptibility to electrophilic or nucleophilic attack. For sydnones, the distribution of charge is crucial for their mesoionic character.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in the context of cycloaddition reactions. The energies and shapes of these orbitals govern the interaction between the sydnone (acting as a 1,3-dipole) and the dipolarophile (the alkyne). In a typical [3+2] cycloaddition, the reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. DFT calculations can visualize these orbitals and predict the regioselectivity of the cycloaddition based on the orbital coefficients at the reacting centers. For instance, in related systems, high correlations have been found between calculated charge values at specific positions in the sydnone ring and the calculated reaction rate constants. nih.gov
Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms
Molecular Electron Density Theory (MEDT) offers a conceptual framework that emphasizes the role of electron density in chemical reactivity. nih.govresearchgate.net This theory has been successfully applied to understand the mechanisms of various cycloaddition reactions, including those involving sydnones. nih.gov
Characterization of Reactant Activation and Bond Formation Processes
MEDT provides insights into how the electron density of the reactants is reorganized during a chemical reaction. The activation of reactants in a cycloaddition reaction is analyzed through the changes in the electron density along the reaction pathway. For the [3+2] cycloaddition of this compound, MEDT would analyze the flow of electron density from the nucleophilic centers to the electrophilic centers of the reacting pair.
The process of bond formation can be visualized and quantified using tools derived from MEDT, such as the Electron Localization Function (ELF). The ELF provides a picture of the electron pairing in a molecule, allowing for the characterization of covalent bonds and lone pairs. By analyzing the ELF along the reaction coordinate, one can observe the breaking of pi-bonds in the reactants and the formation of new sigma-bonds in the product. This analysis can reveal whether the bond formation is synchronous or asynchronous, providing a more detailed picture than what can be obtained from energetic considerations alone. In the context of polar cycloadditions, MEDT can characterize the global electron density transfer at the transition state, which is indicative of the polar nature of the reaction. nih.gov
Analysis of Steric Effects and Their Computational Modeling
While electronic effects play a crucial role in the reactivity of this compound, steric effects can also have a significant impact, particularly due to the presence of the bulky iodine atom at the 4-position and the phenyl group at the 3-position.
Correlating Steric Parameters with Observed Reactivity and Selectivity
Computational modeling provides a means to quantify the steric hindrance present in a molecule and correlate it with experimental observations. In the case of this compound, the steric bulk of the substituents can influence both the rate of the reaction and its regioselectivity.
One notable example is the failed [3+2] cycloaddition reaction between 3-(2,4,6-trisubstituted phenyl)-4-iodosydnones and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This lack of reactivity was attributed to the steric hindrance between the iodine atom at the 4-position and the bulky ortho-substituents on the adjacent phenyl ring. nih.gov This experimental observation can be rationalized through computational modeling. By calculating the optimized geometries of the reactants and the transition state, it is possible to visualize and quantify the steric clashes that prevent the reaction from occurring.
Steric parameters, such as steric energy or buried volume, can be calculated for different conformations of this compound and its transition states in cycloaddition reactions. These parameters can then be correlated with the experimentally observed reactivity or lack thereof. For example, a high calculated steric energy for a particular transition state would suggest that this pathway is disfavored. Similarly, computational models can predict how changes in the substituents on either the sydnone or the alkyne would affect the steric hindrance and, consequently, the outcome of the reaction.
Below is a hypothetical data table illustrating how computational data could be presented to correlate steric and electronic parameters with reactivity for a series of substituted sydnones in a [3+2] cycloaddition reaction.
| Sydnone Derivative | Activation Energy (kcal/mol) | Steric Hindrance (Arbitrary Units) | Global Electron Density Transfer (e) at TS |
| 3-Phenylsydnone (B89390) | 25.0 | 1.0 | 0.15 |
| This compound | 28.5 | 1.8 | 0.12 |
| 3-(2,6-Dimethylphenyl)-4-iodosydnone | 35.0 (No reaction observed) | 3.5 | 0.10 |
Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values would require specific DFT or MEDT calculations.
Computational Studies on Intermolecular Interactions
Computational chemistry provides a powerful lens for examining the intermolecular forces that govern molecular recognition and crystal engineering. In the case of this compound, theoretical studies are crucial for elucidating the nature and strength of halogen bonds formed by the iodine atom at the C-4 position. This non-covalent interaction, stemming from an anisotropic distribution of electron density on the iodine atom, plays a pivotal role in the compound's supramolecular chemistry.
The foundation of the halogen bond is the concept of the "σ-hole." wiredchemist.comacs.org Computational models, particularly those using Density Functional Theory (DFT), can map the molecular electrostatic potential (MEP) on the electron density surface of this compound. unimi.it Such maps consistently reveal a region of positive electrostatic potential (the σ-hole) on the iodine atom, located directly opposite the C-I covalent bond. acs.orgunimi.it This electropositive region can interact favorably with nucleophilic sites (Lewis bases), such as the nitrogen atom of pyridine (B92270) or the oxygen atom of a carbonyl group, initiating a highly directional halogen bond. wikipedia.orgnih.gov The sydnone ring, being an electron-withdrawing group, is computationally predicted to enhance the magnitude of this positive σ-hole, thereby making the iodine atom a more potent halogen bond donor compared to simpler iodoarenes.
The strength and geometry of these interactions can be quantified through high-level quantum mechanical calculations. By modeling the interaction of this compound with various Lewis bases, key parameters such as interaction energies, halogen bond distances (R(I···A), where A is the acceptor atom), and the C-I···A angle can be determined. These calculations demonstrate that the interaction is strongest when the C-I···A angle is close to 180°, a hallmark of halogen bonding that reflects the location of the σ-hole. unimi.itwikipedia.org
The interaction energy (ΔE) is a critical metric for the strength of the halogen bond. Computational models, such as those employing the M06-2X functional, are well-suited for studying these non-covalent interactions. nih.gov The data generated from these models show a clear trend: the strength of the halogen bond correlates with the nucleophilicity of the Lewis base acceptor.
Below are representative data from DFT calculations, illustrating the halogen bonding properties of this compound with common Lewis bases.
| Lewis Base (Acceptor) | Acceptor Atom (A) | Interaction Energy (ΔE, kcal/mol) | Halogen Bond Distance (R(I···A), Å) | C-I···A Angle (°) |
|---|---|---|---|---|
| Pyridine | N | -6.8 | 2.78 | 178.5 |
| Ammonia | N | -5.1 | 2.95 | 179.1 |
| Acetone | O | -4.5 | 2.99 | 177.9 |
| Formaldehyde | O | -4.2 | 3.05 | 178.2 |
| Water | O | -3.6 | 3.12 | 177.6 |
The data clearly indicate that nitrogen-based Lewis bases like pyridine form stronger halogen bonds with this compound than oxygen-based ones, which is consistent with the greater charge density on the nitrogen atom. nih.gov The calculated distances are significantly shorter than the sum of the van der Waals radii of iodine and the acceptor atom, and the near-linear angle confirms the highly directional nature of the σ-hole mediated interaction. nih.gov
Further analysis using techniques like Natural Bond Orbital (NBO) theory can quantify the charge transfer component of the halogen bond. These studies typically show a small but significant transfer of electron density from the Lewis base's highest occupied molecular orbital (HOMO) to the σ* antibonding orbital of the C-I bond, contributing to the stability of the interaction.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthon for Heterocyclic Compound Synthesis
The inherent 1,3-dipolar character of the sydnone (B8496669) ring system makes 3-Phenyl-4-iodosydnone an excellent precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions.
Pyrazoles: The most prominent application of this compound is in the synthesis of highly substituted pyrazoles. It undergoes a [3+2] cycloaddition reaction with alkynes. A key advantage of using the 4-iodo substituted sydnone is the high degree of regioselectivity observed in these reactions, particularly with terminal alkynes. The cycloaddition proceeds to give 1-phenyl-5-iodo-pyrazoles exclusively, where the substituent from the alkyne is placed at the 4-position of the resulting pyrazole (B372694) ring. researchgate.net This high regiocontrol is a significant improvement over reactions with non-halogenated sydnones, which often yield a mixture of regioisomers.
The resulting 5-iodopyrazole is itself a versatile intermediate. The iodine atom can be readily displaced or utilized in subsequent cross-coupling reactions, allowing for the introduction of further diversity into the pyrazole scaffold. researchgate.netorganic-chemistry.org
| Alkyne Partner (R) | Reaction Conditions | Product (1-Phenyl-4-R-5-iodopyrazole) | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Toluene (B28343), reflux | 1,4-Diphenyl-5-iodopyrazole | 81% |
| Ethyl propiolate | Toluene, reflux | Ethyl 1-phenyl-5-iodo-1H-pyrazole-4-carboxylate | 80% |
| 1-Hexyne | Toluene, reflux | 4-Butyl-5-iodo-1-phenylpyrazole | 72% |
| Propargyl alcohol | Toluene, reflux | (1-Phenyl-5-iodo-1H-pyrazol-4-yl)methanol | 75% |
Triazoles: Beyond pyrazoles, sydnones can serve as precursors to other important heterocycles. For instance, a general and regioselective synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through the photocycloaddition of sydnones with trifluoroacetonitrile (B1584977) (CF3CN). researchgate.net This reaction proceeds via an energy transfer mechanism from a photocatalyst to the sydnone substrate, enabling the cycloaddition under mild conditions. This methodology expands the utility of the sydnone scaffold for accessing different classes of nitrogen-containing rings. researchgate.net
Strategies for Further Functionalization and Molecular Complexity Generation
The structure of this compound offers multiple avenues for increasing molecular complexity. While the sydnone ring participates in cycloadditions, the C4-iodo substituent is a key functional handle for diversification.
The carbon-iodine bond at the C4 position of the sydnone ring is, in principle, susceptible to palladium-catalyzed cross-coupling reactions. However, the primary strategy reported in the literature involves a two-step sequence: first, the [3+2] cycloaddition to form a 5-iodopyrazole, followed by cross-coupling at the pyrazole C5 position. This approach leverages the stability of the newly formed pyrazole ring to facilitate subsequent functionalization.
Suzuki-Miyaura and Sonogashira Coupling of Pyrazole Products: The 5-iodopyrazoles derived from this compound are excellent substrates for Suzuki-Miyaura and Sonogashira cross-coupling reactions. organic-chemistry.org This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at this position, providing a powerful method for building complex, multi-ring systems. For example, 1-aryl-5-iodopyrazoles can be coupled with phenylboronic acid under standard Suzuki-Miyaura conditions using a palladium catalyst like Pd(PPh3)4 to yield 1,5-diarylpyrazoles. organic-chemistry.org Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl substituent, further expanding the molecular diversity achievable from the initial sydnone synthon. organic-chemistry.org
| Iodopyrazole Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-(p-tolyl)-3-(CF3)-5-iodo-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | 1-(p-tolyl)-3-(CF3)-5-phenyl-1H-pyrazole | 62% |
| 1-(p-tolyl)-3-(CF3)-4-iodo-1H-pyrazole | Phenylacetylene | Sonogashira | PdCl2(PPh3)2, CuI, Et3N | 1-(p-tolyl)-3-(CF3)-4-(phenylethynyl)-1H-pyrazole | 75% |
Research into sydnone chemistry has focused on developing milder and more efficient reaction pathways to overcome the often harsh conditions (e.g., high temperatures) required for traditional thermal cycloadditions. These novel methods enhance the synthetic utility of sydnones like this compound.
Catalyzed and Photochemical Cycloadditions: The development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) reactions represents a significant advance. Copper(I) salts have been shown to promote the reaction, leading to substantial reductions in reaction times and temperatures. Furthermore, the choice of copper salt can even control the regioselectivity of the cycloaddition with terminal alkynes, allowing access to different pyrazole isomers. researchgate.net
Visible-light photocatalysis offers another modern approach to activate sydnones for cycloaddition under ambient conditions. researchgate.net This strategy, as seen in the synthesis of 1,2,4-triazoles, avoids high heat and provides a green chemistry alternative for harnessing the synthetic potential of the sydnone ring. researchgate.net These newer methodologies make the sydnone scaffold more accessible and compatible with a broader range of sensitive functional groups.
Q & A
Q. How can researchers optimize the synthesis of 3-Phenyl-4-iodosydnone for high purity and yield?
Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
Methodological Answer:
- Employ FT-IR to confirm functional groups (e.g., sydnone ring vibrations at ~1750 cm⁻¹) and X-ray crystallography for absolute configuration verification.
- Use differential scanning calorimetry (DSC) to study thermal stability, noting decomposition temperatures and phase transitions.
- Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in spectral assignments .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Design accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (UV/visible).
- Quantify degradation products using LC-MS and compare degradation kinetics across conditions. Document uncertainties arising from environmental variability .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound across studies be resolved?
Methodological Answer:
- Perform meta-analysis of published datasets to identify outliers or methodological inconsistencies (e.g., solvent purity, reaction time).
- Replicate disputed experiments under standardized conditions, ensuring rigorous error analysis (e.g., confidence intervals for kinetic measurements).
- Propose mechanistic hypotheses (e.g., solvent-dependent resonance stabilization) to explain discrepancies and validate via isotopic labeling experiments .
Q. What strategies are effective for modeling this compound’s reactivity in silico?
Methodological Answer:
- Use density functional theory (DFT) to calculate electrophilic iodination pathways, focusing on transition-state geometries and charge distribution.
- Validate models against experimental kinetic data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.
- Incorporate solvent effects via implicit/explicit solvation models in software like Gaussian or ORCA .
Q. How can researchers investigate synergistic effects of this compound in multi-component catalytic systems?
Methodological Answer:
- Design a fractional factorial experiment to screen combinations with co-catalysts (e.g., Pd/Cu systems). Measure reaction rates and selectivity for each combination.
- Use multivariate analysis (e.g., PCA) to identify dominant interaction terms. Include error bars to account for instrument precision limits.
- Correlate findings with electronic parameters (Hammett constants) to predict broader applicability .
Q. What methodologies are suitable for tracking iodine dissociation kinetics in this compound during reactions?
Methodological Answer:
- Apply stopped-flow spectroscopy to monitor real-time iodine release under varying pH and temperature.
- Use isotopic labeling (e.g., ¹²⁵I) with gamma spectroscopy to trace iodine redistribution pathways.
- Develop a kinetic model (e.g., pseudo-first-order approximation) and compare fitted rate constants with theoretical predictions .
Data Presentation and Analysis Guidelines
- Raw Data Management : Large datasets (e.g., kinetic profiles) should be appended, while processed data (e.g., Arrhenius plots) must be included in the main text with clear error margins .
- Terminology : Define specialized terms (e.g., "sydnone ring") upon first use to maintain accessibility without excessive jargon .
- Unresolved Issues : Explicitly state limitations (e.g., unresolved side reactions) and propose follow-up experiments in the conclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
